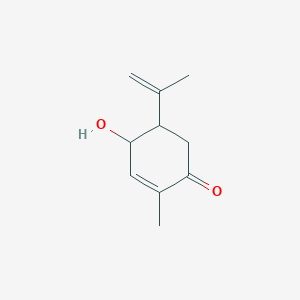

5-Hydroxy-p-mentha-6,8-dien-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

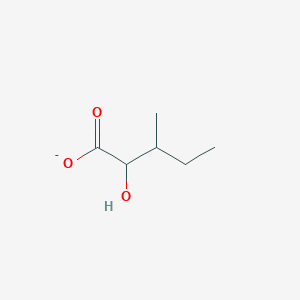

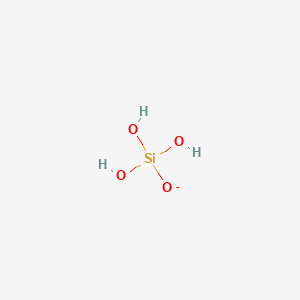

5-Hydroxy-p-mentha-6, 8-dien-2-one belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. 5-Hydroxy-p-mentha-6, 8-dien-2-one is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-hydroxy-p-mentha-6, 8-dien-2-one is primarily located in the cytoplasm. Outside of the human body, 5-hydroxy-p-mentha-6, 8-dien-2-one can be found in herbs and spices. This makes 5-hydroxy-p-mentha-6, 8-dien-2-one a potential biomarker for the consumption of this food product.

4-hydroxy-5-isopropenyl-2-methyl-2-cyclohexen-1-one is a p-menthane monoterpenoid.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

5-Hydroxy-p-mentha-6,8-dien-2-one, as part of the 2-allyl-p-mentha-6,8-dien-2-ols family, has been studied for its effectiveness in inhibiting corrosion of steel in acidic environments. Research indicates that these compounds can significantly reduce the corrosion rate and act as cathodic inhibitors, adhering to the steel surface based on Langmuir isotherm. This application is crucial in industries where metal corrosion can lead to significant economic loss and safety hazards (Kharchouf et al., 2014).

Natural Occurrence and Synthesis

Studies have identified 5-Hydroxy-p-mentha-6,8-dien-2-one in natural sources such as black and green pepper oil. This discovery expands the understanding of the chemical composition of these oils and their potential applications in flavor and fragrance industries (Nussbaumer et al., 1999).

Chemical Properties and Derivatives

Research on Mentha microphylla has led to the isolation of new monoterpenes, including derivatives of 5-Hydroxy-p-mentha-6,8-dien-2-one. These studies contribute to the broader understanding of plant chemistry and potential applications in pharmaceuticals, flavors, and fragrances (Mahmoud, 2005).

Chiral Coordination Compounds

The chiral dienone 5-Hydroxy-p-mentha-6,8-dien-2-one (carvone) has been used to form novel diastereoisomeric planar coordination compounds with rhodium(I). This synthesis approach opens up new possibilities in the field of chiral chemistry and the development of new materials (Schurig, 1974).

Metabolism and Biological Impact

Investigations into the metabolic fate of compounds like d-limonene (p-mentha-1,8-diene) in animals have identified various metabolites related to 5-Hydroxy-p-mentha-6,8-dien-2-one. These studies are significant for understanding the biological transformation and potential health effects of these compounds (Kodama et al., 1974).

Eigenschaften

CAS-Nummer |

56423-48-4 |

|---|---|

Molekularformel |

C10H14O2 |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

4-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,8,10,12H,1,5H2,2-3H3 |

InChI-Schlüssel |

IQBZOAYOGMNFPL-UHFFFAOYSA-N |

SMILES |

CC1=CC(C(CC1=O)C(=C)C)O |

Kanonische SMILES |

CC1=CC(C(CC1=O)C(=C)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1](/img/structure/B1258570.png)

![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)

![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)